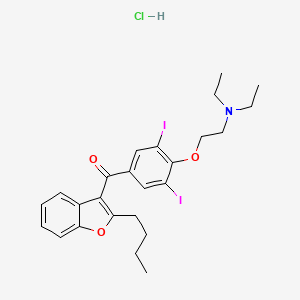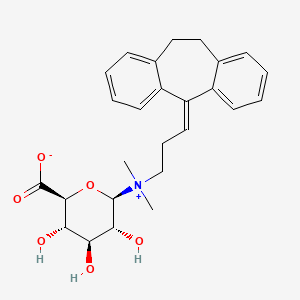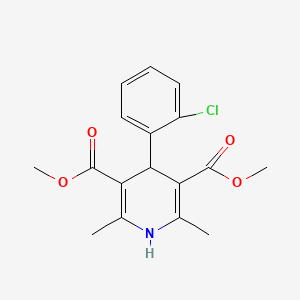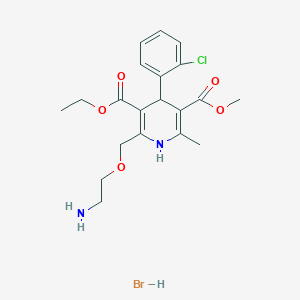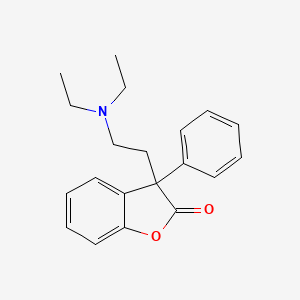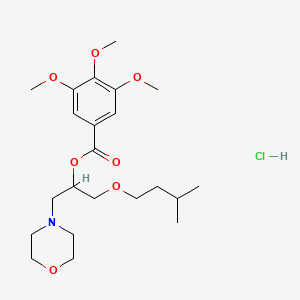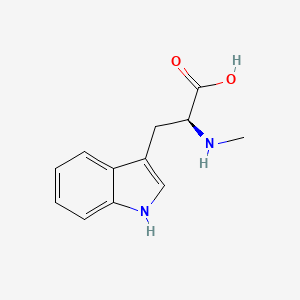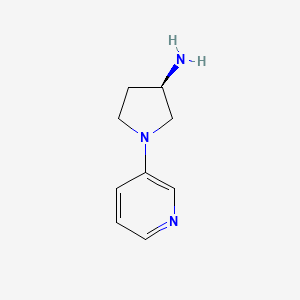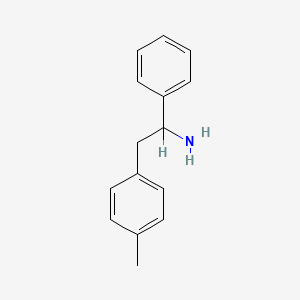
Acifluorfen-Natrium
Übersicht
Beschreibung
Acifluorfen-sodium is an organic compound used as an herbicide . It is used to control annual broad-leaved weeds . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .
Synthesis Analysis
The preparation of acifluorfen first described in the Rohm & Haas patent includes as its final steps an Ullmann condensation between 2-chloro-4-trifluoromethylphenol and 2-nitro-5-fluorobenzonitrile. The intermediate is then hydrolysed using hydrobromic acid in acetic acid as solvent .Molecular Structure Analysis
The molecular formula of Acifluorfen-sodium is C14H6ClF3NNaO5 . This compound belongs to the class of organic compounds known as diphenylethers. These are aromatic compounds containing two benzene rings linked to each other through an ether group .Physical And Chemical Properties Analysis
Acifluorfen-sodium is a white powder with a melting point of 255-257°F (124-125°C) . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems .Wissenschaftliche Forschungsanwendungen
Unkrautbekämpfung im Erdnussanbau
Acifluorfen-Natrium, in Kombination mit Clodinafop-Propargyl eingesetzt, hat sich als sehr wirksam bei der Bekämpfung von Unkrautpopulationen in Erdnussfeldern (Arachis hypogaea) erwiesen. Untersuchungen zeigen, dass diese Kombination zu höheren Erträgen an Schoten und Halmen führen kann, indem die Unkrautdichte reduziert und die Unkrautbekämpfungseffizienz erhöht wird .
Herbizid nach dem Auflaufen in Regenfeldfrüchten
Die Anwendung von this compound als Herbizid nach dem Auflaufen ist besonders vorteilhaft für Regenfeldfrüchte wie Erdnüsse. Es sorgt für eine Unkrautfreie Umgebung während der kritischen Phasen des Konkurrenzkampfes zwischen Kulturpflanze und Unkraut, was für das Wachstum und den Ertrag der Kulturpflanze entscheidend ist .
Keine Phytoxizität für Folgekulturen
Feldexperimente haben gezeigt, dass this compound weder für Erdnüsse noch für Folgekulturen wie Fingerhirse phytotoxisch ist. Dies macht es zu einer sicheren Wahl für Fruchtfolge und nachhaltige landwirtschaftliche Praktiken .
Bekämpfung von breitblättrigen Unkräutern
This compound ist wirksam gegen eine Reihe von breitblättrigen Unkräutern. Es wurde festgestellt, dass es gewöhnlichen Kletten, Ganzblättrigen Winden und anderen breitblättrigen Unkräutern in verschiedenen Wachstumsstadien bekämpft, was es zu einem vielseitigen Werkzeug für die Unkrautbekämpfung macht .
Einfluss der Applikationszeit
Studien haben gezeigt, dass die Applikationszeit die Wirksamkeit von this compound beeinflussen kann. Anwendungen, die in den dunkleren Stunden (z. B. 21:00 Uhr) durchgeführt wurden, waren für bestimmte Unkrautarten effektiver als solche bei Sonnenaufgang oder Mittag .
Synergistische Effekte mit anderen Herbiziden
This compound kann in Tankmischungen oder in sequenziellen Anwendungen mit anderen Herbiziden wie Bentazon, Fluazifop-Butyl und Sethoxydim verwendet werden. Dieser kombinierte Ansatz kann die Unkrautbekämpfung in Kulturen wie Sojabohnen verbessern .
Auswirkungen auf die Unkrautpersistenz und -resistenz
Die Verwendung von this compound in Herbizidbehandlungen wurde mit einem niedrigeren Unkrautpersistenzindex und einem höheren Herbizideffizienzindex in Verbindung gebracht. Dies deutet darauf hin, dass es eine Rolle bei der Bewältigung der Herbizidresistenz in Unkrautpopulationen spielen kann .
Wirtschaftliche Vorteile und Ertragssteigerung
Der strategische Einsatz von this compound in Unkrautbekämpfungsmaßnahmen wurde mit verbesserten wirtschaftlichen Erträgen und Ertragsvorteilen in Verbindung gebracht. Durch die wirksame Bekämpfung von Unkraut trägt es zur Gesamtrentabilität der Pflanzenproduktion bei .
Wirkmechanismus
Target of Action
Acifluorfen-sodium primarily targets the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of chlorophyll, the pigment responsible for photosynthesis in plants .
Mode of Action
Acifluorfen-sodium acts by inhibiting the activity of protoporphyrinogen oxidase . This inhibition disrupts the synthesis of chlorophyll, thereby affecting the plant’s ability to carry out photosynthesis . The disruption of this vital process leads to the death of the plant, making Acifluorfen-sodium an effective herbicide .
Biochemical Pathways
The primary biochemical pathway affected by Acifluorfen-sodium is the chlorophyll biosynthesis pathway . By inhibiting protoporphyrinogen oxidase, Acifluorfen-sodium prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, a key step in the production of chlorophyll . This disruption leads to a downstream effect of preventing photosynthesis, a vital process for plant growth and survival .
Pharmacokinetics
It is known to be highly soluble in water , which can influence its distribution and elimination. Its solubility suggests that it could be readily absorbed and distributed in the environment .
Result of Action
The primary result of Acifluorfen-sodium’s action is the death of the plant due to the disruption of photosynthesis . By inhibiting chlorophyll synthesis, the plant is unable to produce the energy it needs to grow and survive . This makes Acifluorfen-sodium effective against a broad range of weeds .
Action Environment
The action of Acifluorfen-sodium can be influenced by environmental factors. It is volatile and may leach to groundwater under certain conditions . It is moderately persistent in soil systems and can be very persistent in aquatic systems . These properties suggest that the environment can significantly influence the action, efficacy, and stability of Acifluorfen-sodium .
Safety and Hazards
Acifluorfen-sodium is moderately toxic to birds, honeybees, and most aquatic organisms . It is a recognized irritant . It is moderately persistent in soil systems and can be very persistent in aquatic systems . It is highly soluble in water and in many organic solvents . It is volatile and may leach to groundwater under certain conditions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acifluorfen-sodium involves the conversion of Acifluorfen to its sodium salt form by reacting it with sodium hydroxide.", "Starting Materials": [ "Acifluorfen", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve Acifluorfen in water", "Add sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the solution to remove any impurities", "Acidify the filtrate with hydrochloric acid", "Extract the acidified solution with an organic solvent", "Dry the organic layer over anhydrous sodium sulphate", "Evaporate the solvent under reduced pressure to obtain Acifluorfen-sodium as a white solid" ] } | |
| 62476-59-9 | |
Molekularformel |
C14H7ClF3NNaO5 |
Molekulargewicht |
384.64 g/mol |
IUPAC-Name |
sodium;5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C14H7ClF3NO5.Na/c15-10-5-7(14(16,17)18)1-4-12(10)24-8-2-3-11(19(22)23)9(6-8)13(20)21;/h1-6H,(H,20,21); |
InChI-Schlüssel |
QXAZDGYEGDUJIO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O.[Na] |
Aussehen |
Solid powder |
Siedepunkt |
100 °C /47% WATER SOLUTION/ |
Color/Form |
Dry form is light yellow White powder Yellow; as aqueous solution yellow to brown Dark liquid (40% active ingredient) |
Dichte |
1.26 at 23 °C /TECHNICAL 47% WATER SOLUTION/ |
melting_point |
124-125 °C |
| 62476-59-9 | |
Physikalische Beschreibung |
Acifluorfen sodium salt is a white powder. Melting point 255- 257°F (124-125°C). Irritates skin and eyes. Used as a herbicide. |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
50594-66-6 (Parent) |
Haltbarkeit |
Stable in acid and alkaline media, pH 3 to pH 9 (40 °C). /Acifluorfen/ |
Löslichkeit |
In octanol 5.37, methanol 64.15, hexane <5X10-5 (all in g/100 mL, 25 °C) Acetone >50%; benzene 1%; chloroform <1%; carbon tetrachloride <1%; dimethyl formamide >50%; dimethyl sulfoxide >50%; ethanol >50%; ethyl acetate >50%; hexane <1%; methanol >50%; methylene chloride <1%; xylene <1%. (all at 25 °C) In water (unbuffered) 62.07, (pH 7) 60.81, (pH 9) 60.7 (all in g/100 g, 25 °C |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid acifluorfen acifluorfen, calcium salt acifluorfen, potassium salt acifluorfen, sodium salt Blazer RH 6201 RH-6201 scifluorfen |
Dampfdruck |
1.3X10-3 mPa. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
